molecular formula C6H13Cl3Si B11885738 Trichloro(2-methylpentan-2-yl)silane

Trichloro(2-methylpentan-2-yl)silane

Cat. No.: B11885738
M. Wt: 219.6 g/mol
InChI Key: UQXMRYCCQAWEIX-UHFFFAOYSA-N
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Description

Trichloro(2-methylpentan-2-yl)silane is an organosilicon compound with the formula C₆H₁₃Cl₃Si, characterized by a branched 2-methylpentan-2-yl group attached to a silicon atom and three chlorine substituents. This structure imparts unique physicochemical properties, including moderate hydrophobicity, reactivity with hydroxylated surfaces, and steric effects due to its branched alkyl chain. Organosilanes of this class are widely used as coupling agents in surface modification, hydrophobic coatings, and nanomaterials synthesis . The chlorine atoms enable hydrolysis and subsequent condensation reactions, forming stable Si–O–Si bonds with substrates, while the branched alkyl chain influences surface packing efficiency and flexibility .

Properties

Molecular Formula

C6H13Cl3Si

Molecular Weight

219.6 g/mol

IUPAC Name

trichloro(2-methylpentan-2-yl)silane

InChI

InChI=1S/C6H13Cl3Si/c1-4-5-6(2,3)10(7,8)9/h4-5H2,1-3H3

InChI Key

UQXMRYCCQAWEIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-methylpentan-2-yl)silane can be synthesized through the direct chlorination of 2-methylpentan-2-ylsilane. The reaction involves the exposure of the silicon compound to chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-methylpentan-2-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out in the presence of a base to facilitate the substitution process.

    Hydrolysis: Water or aqueous solutions are used as reagents. The reaction is usually carried out under acidic or basic conditions to control the rate of hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.

Major Products Formed

    Substitution Reactions: The major products are substituted silanes with different functional groups.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Reduction: The major products are silanes with fewer chlorine atoms.

Scientific Research Applications

Trichloro(2-methylpentan-2-yl)silane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.

    Medicine: this compound is used in the development of drug delivery systems and medical devices.

    Industry: The compound is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trichloro(2-methylpentan-2-yl)silane involves its ability to react with various nucleophiles and electrophiles. The compound can form covalent bonds with different functional groups, leading to the formation of new chemical entities. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Type Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
Trichloro(2-methylpentan-2-yl)silane Branched alkyl ~217.6 (calculated) ~200 (estimated) ~1.2 (estimated) Moderate hydrophobicity, surface coatings
Trichloro(octyl)silane Linear alkyl (C₈) 263.7 Not reported Not reported Hydrophobic membranes for oil-water separation
Trichloro(octadecyl)silane (OTS) Long linear alkyl (C₁₈) 387.9 Not reported 0.968 Dense self-assembled monolayers, liquid-repellent surfaces
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (FOTS) Fluorinated alkyl 504.5 Not reported Not reported Superhydrophobic surfaces, liquid metal etching
Trichloro(phenethyl)silane Aromatic (phenethyl) 239.6 93–96 (3 mmHg) 1.234 Organosilicon polymer synthesis

Key Findings from Research

Branched vs. Linear Alkyl Chains

  • Hydrophobicity: Linear alkyl chains (e.g., OTS) form densely packed monolayers due to van der Waals interactions, achieving water contact angles >110° . In contrast, branched chains (e.g., 2-methylpentan-2-yl) reduce packing efficiency, leading to lower hydrophobicity (~90–100°) but improved solubility in organic solvents .
  • Thermal Stability : Linear alkyl silanes like OTS exhibit higher thermal stability (decomposition >250°C) compared to branched analogues, which degrade at lower temperatures (~150–200°C) due to steric strain .

Fluorinated vs. Hydrocarbon Chains

  • Fluorinated silanes (e.g., FOTS) achieve ultrahigh hydrophobicity (contact angles >150°) and oleophobicity due to low surface energy (∼10 mN/m) . However, their synthesis is cost-intensive, limiting industrial use compared to hydrocarbon-based analogues like this compound .

Aromatic vs. Aliphatic Substituents

  • Aromatic silanes (e.g., Trichloro(phenethyl)silane) enhance thermal stability (decomposition >300°C) and are used in high-temperature resins. However, their rigid structures hinder surface mobility, making them less effective for flexible coatings compared to aliphatic silanes .

Biological Activity

Trichloro(2-methylpentan-2-yl)silane (TMPS) is an organosilicon compound with significant potential in various scientific fields, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

TMPS has the following chemical characteristics:

PropertyDescription
Molecular FormulaC₆H₁₃Cl₃Si
Molecular Weight219.6 g/mol
IUPAC NameThis compound
InChIInChI=1S/C₆H₁₃Cl₃Si/c1-4-5H₂,1-3H₃
Canonical SMILESCCCC(C)(C)Si(Cl)Cl

TMPS is characterized by its three chlorine atoms bonded to a silicon atom, which contributes to its reactivity with various nucleophiles and electrophiles.

The biological activity of TMPS primarily arises from its ability to undergo several chemical reactions:

  • Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as alcohols or amines, leading to the formation of new silanes.
  • Hydrolysis : TMPS reacts with water to produce silanols and hydrochloric acid, which can impact biological systems by altering surface properties or modifying biomolecules.
  • Reduction : It can be reduced to yield silanes with fewer chlorine atoms, potentially enhancing its compatibility with biological systems.

1. Modification of Biomolecules

TMPS is utilized in the modification of biomolecules for various biological studies. Its reactivity allows it to form covalent bonds with proteins or nucleic acids, which can be useful in drug delivery systems or biosensors.

3. Drug Delivery Systems

TMPS has potential applications in drug delivery due to its ability to form stable complexes with therapeutic agents. This property can improve the bioavailability and efficacy of drugs by facilitating their transport across biological membranes.

Case Study 1: Surface Modification for Antibacterial Coatings

A study investigated the use of silane compounds, including TMPS, for modifying surfaces of medical devices to enhance antibacterial activity. The results indicated that surfaces treated with TMPS derivatives exhibited reduced bacterial adhesion and growth, demonstrating the compound's utility in preventing infections associated with medical implants .

Case Study 2: Drug Delivery Enhancement

Another research focused on using TMPS as a precursor for developing drug delivery systems. The study highlighted how TMPS-modified carriers improved the release profile of encapsulated drugs compared to unmodified carriers, suggesting enhanced therapeutic outcomes in vivo.

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